molecular formula C6H13NO B1441949 (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine CAS No. 937364-67-5

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine

Cat. No.: B1441949
CAS No.: 937364-67-5
M. Wt: 115.17 g/mol
InChI Key: WFVKNHIDEGYGPD-WDSKDSINSA-N
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Description

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is a chiral amine compound with a tetrahydropyran ring structure

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of chiral amines in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates targeting various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The safety pictograms include an exclamation mark . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P305, P312, P321, P330, P338, P351, P352, P362 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, a chemoenzymatic synthesis method utilizes lipase-mediated resolution protocols to obtain enantiomerically pure this compound . This method involves the preparation of intermediate compounds followed by ring-closing metathesis and SN2 displacement reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
  • (3R,4S)-4-Methyl-3-hexanol
  • (3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid

Uniqueness

(3R,4S)-3-Methyl-tetrahydro-pyran-4-ylamine is unique due to its tetrahydropyran ring structure and specific stereochemistry. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237155
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638784-50-5
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638784-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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